molecular formula C5H7N B1254413 2,5-Dihydropyridine CAS No. 67684-02-0

2,5-Dihydropyridine

Cat. No. B1254413
CAS RN: 67684-02-0
M. Wt: 81.12 g/mol
InChI Key: LPHWCAUEPAUFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dihydropyridine is a dihydropyridine.

Scientific Research Applications

1. Synthesis and Utility in Medicinal Chemistry

2,5-Dihydropyridine derivatives have been pivotal in pharmaceutical research due to their versatile biological properties. One key area is their role in synthesizing drug molecules and natural products like alkaloids. Various methodologies have been developed for synthesizing these compounds, including strategies to produce enantiopure dihydropyridines (DHPs) (Sharma & Singh, 2017).

2. Optical and Fluorescent Applications

1,4-Dihydropyridines, a class that includes 2,5-dihydropyridines, have seen applications in optical activities, particularly as fluorescent probes. A study demonstrates the synthesis of a fluorescent probe based on 1,4-dihydropyridines, highlighting its water solubility, near-infrared, ratiometric, and fast-response properties for CN- detection (Xue et al., 2021).

3. Synthesis of Bioactive Compounds

Research shows the synthesis of 2,6-di(bromomethyl)-3,5-bis(alkoxycarbonyl)-4-aryl-1,4-dihydropyridines, which serve as intermediates for synthesizing various lipid-like compounds based on the 1,4-dihydropyridine cycle. This demonstrates their utility in creating bioactive molecules (Rucins et al., 2020).

4. Gold-Catalyzed Synthesis

The formation of 2,5-dihydropyridine systems through gold(III) catalysis has been studied. This reaction provides a pathway to synthesize potentially bioactive compounds in moderate to high yields, underlining the versatility of 2,5-dihydropyridine derivatives in chemical synthesis (Fañanás et al., 2011).

5. Partial Reduction of Pyridines

Research into the partial reduction of electron-deficient pyridines to give both 1,2- and 2,5-dihydropyridines provides insights into the synthesis of 2-alkyl-1,2-dihydropyridines, demonstrating the chemical versatility and potential applications of these compounds in organic synthesis (Donohoe et al., 2001).

6. L-type Calcium Channel Blockers

Novel dihydropyridine molecules have been synthesized for their blocking activity on L-type Ca(2+) channels, showcasing their potential in treating cardiac diseases. The study includes biochemical assays on rat cardiomyocytes to assess the efficacy of these molecules (Galvis-Pareja et al., 2014).

properties

IUPAC Name

2,5-dihydropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N/c1-2-4-6-5-3-1/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHWCAUEPAUFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577723
Record name 2,5-Dihydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dihydropyridine

CAS RN

67684-02-0
Record name 2,5-Dihydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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